molecular formula C12H16FNO2 B2405307 Tert-butyl 4-(aminomethyl)-3-fluorobenzoate CAS No. 1162221-94-4

Tert-butyl 4-(aminomethyl)-3-fluorobenzoate

Cat. No.: B2405307
CAS No.: 1162221-94-4
M. Wt: 225.263
InChI Key: DLVBPAIPCXQNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-6H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVBPAIPCXQNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-3-fluorobenzoate can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with nucleophiles replacing the fluorine atom.

    Reduction: Tert-butyl 4-(hydroxymethyl)-3-fluorobenzoate.

    Oxidation: Corresponding imines or amides.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(aminomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 4-(aminomethyl)-3-chlorobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    Tert-butyl 4-(aminomethyl)-3-bromobenzoate:

Uniqueness

Tert-butyl 4-(aminomethyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

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